molecular formula C9H14N5O4P B035550 9-(2-Phosphonomethoxypropyl)adenine CAS No. 107021-12-5

9-(2-Phosphonomethoxypropyl)adenine

Cat. No.: B035550
CAS No.: 107021-12-5
M. Wt: 287.21 g/mol
InChI Key: SGOIRFVFHAKUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir-d6 is a deuterated form of tenofovir, which is a nucleotide analog reverse transcriptase inhibitor. It is primarily used as an internal standard for the quantification of tenofovir in various analytical methods. Tenofovir itself is an acyclic nucleotide diester analog of adenosine monophosphate and is widely used in the treatment of HIV and hepatitis B infections .

Mechanism of Action

Target of Action

9-(2-Phosphonomethoxypropyl)adenine (PMPA) is an acyclic nucleoside phosphonate analogue of AMP . It primarily targets viral DNA polymerases and reverse transcriptases . These enzymes are crucial for the replication of DNA viruses and retroviruses, including the human immunodeficiency virus (HIV) .

Mode of Action

PMPA interacts with its targets by mimicking the natural substrates of these enzymes . It inhibits the replication of viruses by terminating the elongation of the viral DNA chain . This is due to the unusual direct linkage between the phosphor atom of the phosphonate moiety and a carbon atom of the acyclic side chain, which makes PMPA resistant to phosphorolytic cleavage by cellular esterases .

Biochemical Pathways

The antiviral activity of PMPA and its derivatives requires their conversion into active diphosphate derivatives . This conversion is facilitated by cellular enzymes such as 5-phosphoribosyl 1-pyrophosphate synthetase . The active diphosphate derivatives then compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, leading to premature termination of the chain .

Pharmacokinetics

PMPA and its derivatives are both enzymatically and chemically stable, and are taken up by cells in an unaltered intact form . To overcome this, prodrugs of PMPA have been developed to enhance its oral bioavailability .

Result of Action

The primary result of PMPA’s action is the inhibition of viral replication, which can lead to a decrease in viral load in infected individuals . This can help to control the progression of viral infections such as HIV .

Action Environment

The action of PMPA can be influenced by various environmental factors. For instance, the pH of the environment can affect the acid-base properties of PMPA, which in turn can influence its binding to enzymes and coordination of metal ions . Furthermore, the presence of certain cellular enzymes is necessary for the conversion of PMPA into its active form .

Biochemical Analysis

Biochemical Properties

9-(2-Phosphonomethoxypropyl)adenine interacts with various enzymes, proteins, and other biomolecules. It is resistant to phosphorolytic cleavage by cellular esterases, making it both enzymatically and chemically stable . This stability allows it to be taken up by cells in an unaltered intact form .

Cellular Effects

The compound has shown potent and selective activity against human immunodeficiency virus (HIV) and other retroviruses . It exerts its effects by inhibiting the replication of these viruses within the host cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to its antivirally active diphosphate derivatives by the enzyme 5-Phosphoribosyl 1-pyrophosphate synthetase . This conversion allows it to inhibit the replication of viruses within the host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, short-term administration of relatively high doses and prolonged low-dose administration are safe . Chronic daily administration of a high dose results in adverse effects on kidney and bone .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, the PMPA dose for monkeys at 8 months of age should be 30 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as 5-Phosphoribosyl 1-pyrophosphate synthetase, which converts it directly to its antivirally active diphosphate derivatives .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Due to its resistance to phosphorolytic cleavage by cellular esterases, it is taken up by cells in an unaltered intact form .

Subcellular Localization

Given its role in inhibiting viral replication, it is likely to be localized within the cytoplasm where it can interact with viral and cellular enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tenofovir-d6 involves the incorporation of deuterium atoms into the tenofovir molecule. One common method is the esterification of tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst . The reaction is typically carried out in a suitable solvent, followed by purification steps to obtain the deuterated product.

Industrial Production Methods

Industrial production of tenofovir-d6 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tenofovir-d6 undergoes various chemical reactions, including:

    Oxidation: Conversion to its oxidized form.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tenofovir-d6, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tenofovir-d6 is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tenofovir-d6 is unique due to its deuterium content, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of tenofovir in complex biological matrices .

Biological Activity

9-(2-Phosphonomethoxypropyl)adenine, commonly referred to as PMPA, is an acyclic nucleoside phosphonate analog of adenosine monophosphate (AMP). It has garnered significant attention due to its potent antiviral properties, particularly against retroviruses such as Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV). This article delves into the biological activity of PMPA, its mechanisms of action, pharmacokinetics, and relevant case studies.

PMPA functions primarily as an inhibitor of viral reverse transcriptase. Its mechanism involves the following steps:

  • Phosphorylation : PMPA is phosphorylated within the cell to its active diphosphate form (PMPApp), which mimics natural nucleotides.
  • Incorporation into Viral DNA : Once phosphorylated, PMPA competes with natural nucleotides for incorporation into the viral DNA during replication, leading to chain termination.
  • Inhibition of Viral Replication : This incorporation effectively halts further viral replication, reducing viral load in infected cells.

Pharmacokinetics

PMPA exhibits remarkable stability against enzymatic degradation, particularly phosphorolytic cleavage by cellular esterases. This stability allows it to be taken up by cells in an unaltered form, enhancing its therapeutic efficacy. The compound's resistance to degradation contributes to a longer intracellular half-life for its active phosphorylated metabolites compared to other nucleoside analogs .

Biological Activity

PMPA has demonstrated significant antiviral activity against various viruses:

  • HIV : PMPA has been shown to effectively inhibit HIV replication in vitro and in vivo. In laboratory studies, it significantly reduced plasma RNA levels of HIV and SIV .
  • SIV : In a study involving cynomolgus macaques, PMPA treatment initiated shortly after SIV inoculation prevented the establishment of persistent infection even when therapy began 24 hours post-exposure .

Study 1: Efficacy Against SIV

In a controlled study with 24 cynomolgus macaques, different regimens of PMPA were tested for their ability to prevent persistent SIV infection. The results indicated that early initiation of PMPA treatment (within 24 hours post-inoculation) was crucial for preventing viral establishment. The study recorded various virologic outcomes, including plasma SIV RNA and PBMC-associated virus levels, demonstrating significant differences between treated and control groups (Table 1) .

Treatment RegimenPBMC ViremiaPlasma SIV RNAPCR Viral DNA
Control4/44/44/4
Treatment (24h)0/40/40/4
Treatment (48h)1/41/41/4
Treatment (72h)3/42/42/4

Study 2: Immunomodulatory Effects

Another study evaluated the immunomodulatory potential of PMPA. It was found that PMPA stimulated the secretion of various cytokines (IL-1β, IL-10) and chemokines (RANTES, MIP-1α) in mouse macrophages and lymphocytes. This immunomodulatory effect may enhance its antiviral efficacy by interfering with HIV replication and entry into cells .

Properties

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861388
Record name ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107021-12-5
Record name Tenofovir (parent)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-Phosphonomethoxypropyl)adenine
Reactant of Route 2
Reactant of Route 2
9-(2-Phosphonomethoxypropyl)adenine
Reactant of Route 3
Reactant of Route 3
9-(2-Phosphonomethoxypropyl)adenine
Reactant of Route 4
9-(2-Phosphonomethoxypropyl)adenine
Reactant of Route 5
9-(2-Phosphonomethoxypropyl)adenine
Reactant of Route 6
9-(2-Phosphonomethoxypropyl)adenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.